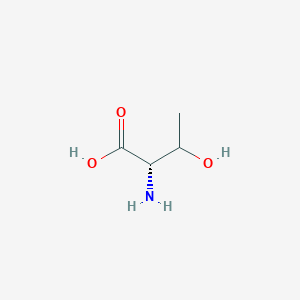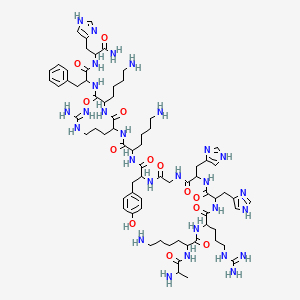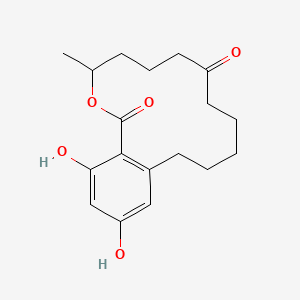
1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10,11,12-octahydro-14,16-dihydroxy-3-methyl-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zearalanone is a mycoestrogen that is a derivative of zearalenone. It is a resorcyclic acid lactone produced by certain species of Fusarium fungi. Zearalanone is known for its estrogenic activity, which means it can mimic the hormone estrogen in the body. This compound is often found in contaminated agricultural products, such as grains and animal feed, and poses a risk to both human and animal health due to its potential endocrine-disrupting effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zearalanone can be synthesized through various methods. One common approach involves the reduction of zearalenone using hydrogenation techniques. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures. The reduction process converts the double bond in zearalenone to a single bond, resulting in the formation of zearalanone .
Industrial Production Methods
In industrial settings, zearalanone is often produced through the fermentation of Fusarium species. The fungi are cultured under controlled conditions, and the mycotoxin is extracted from the fermentation broth using solvent extraction techniques. The extracted compound is then purified using chromatographic methods to obtain high-purity zearalanone .
Análisis De Reacciones Químicas
Types of Reactions
Zearalanone undergoes various chemical reactions, including:
Oxidation: Zearalanone can be oxidized to form zearalenone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: As mentioned earlier, zearalanone can be synthesized from zearalenone through reduction reactions.
Substitution: Zearalanone can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Zearalenone.
Reduction: Zearalanone.
Substitution: Various substituted derivatives of zearalanone.
Aplicaciones Científicas De Investigación
Zearalanone has several scientific research applications, including:
Chemistry: Zearalanone is used as a model compound to study the behavior of resorcyclic acid lactones and their derivatives in various chemical reactions.
Biology: Zearalanone is studied for its estrogenic activity and its effects on the endocrine system. It is used in research to understand the mechanisms of endocrine disruption and to develop methods for detecting and mitigating mycotoxin contamination in food and feed.
Medicine: Zearalanone is investigated for its potential therapeutic applications, including its use as a lead compound for developing drugs that target estrogen receptors.
Industry: Zearalanone is used in the development of analytical methods for detecting mycotoxins in agricultural products. .
Mecanismo De Acción
Zearalanone exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of the natural hormone estrogen, leading to the activation of estrogen-responsive genes. The compound can disrupt normal hormonal signaling, resulting in reproductive and developmental abnormalities. Zearalanone’s mechanism of action involves interactions with both classical estrogen receptors (ERα and ERβ) and non-classical receptors such as G protein-coupled estrogen receptor (GPER) .
Comparación Con Compuestos Similares
Similar Compounds
Zearalenone: The parent compound of zearalanone, known for its estrogenic activity.
α-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.
β-Zearalanol: Another reduced form of zearalenone with estrogenic activity.
α-Zearalenol: A hydroxylated derivative of zearalenone.
β-Zearalenol: Another hydroxylated derivative of zearalenone.
Uniqueness
Zearalanone is unique among its similar compounds due to its specific structural modifications, which result in distinct chemical and biological properties. Its reduced form compared to zearalenone makes it less reactive in certain chemical reactions, and its binding affinity to estrogen receptors can differ from other derivatives, leading to variations in its biological effects .
Propiedades
IUPAC Name |
16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDQUGPCJRQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859941 |
Source


|
| Record name | 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)
![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
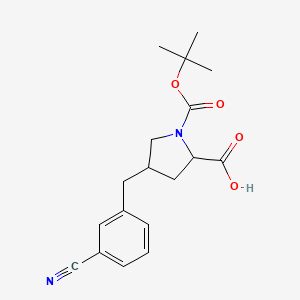
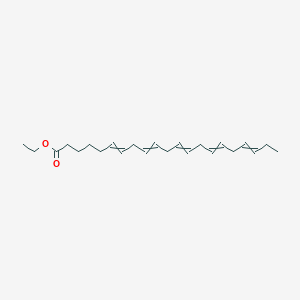

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
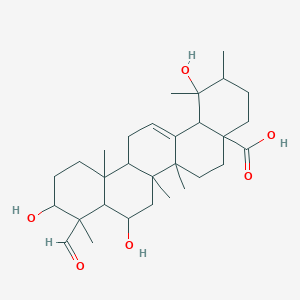
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)

